molecular formula C12H17ClN2O4S B4493632 2-[(3-chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanamide

2-[(3-chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanamide

Cat. No.: B4493632
M. Wt: 320.79 g/mol
InChI Key: GOQYUMDEPTVHIF-UHFFFAOYSA-N
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Description

2-[(3-chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanamide is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a methoxy group, a methylsulfonyl group, and a butanamide moiety

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O4S/c1-4-10(12(14)16)15(20(3,17)18)8-5-6-11(19-2)9(13)7-8/h5-7,10H,4H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQYUMDEPTVHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 3-chloro-4-methoxyaniline, undergoes nitration followed by reduction to yield 3-chloro-4-methoxyaniline.

    Sulfonylation: The aniline derivative is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide.

    Amidation: Finally, the sulfonamide is coupled with butanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-chloro-4-methoxybenzoic acid.

Scientific Research Applications

2-[(3-chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxybenzoic acid: Similar structure but lacks the sulfonamide and butanamide moieties.

    3-chloro-4-methoxyaniline: Precursor in the synthesis of the target compound.

    Methylsulfonyl chloride: Used in the sulfonylation step of the synthesis.

Uniqueness

2-[(3-chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanamide
Reactant of Route 2
2-[(3-chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanamide

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